2-[1-(4-ethoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole
Description
Properties
IUPAC Name |
2-[1-(4-ethoxy-3-methylphenyl)sulfonylazetidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-3-21-14-5-4-13(8-11(14)2)22(19,20)17-9-12(10-17)18-15-6-7-16-18/h4-8,12H,3,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMQPMGKOYUSEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Propargylation via Nucleophilic Substitution
Azetidine’s 3-position is substituted with a propargyl group using propargyl bromide under basic conditions:
$$
\text{1-(Sulfonyl)azetidine} + \text{Propargyl bromide} \xrightarrow{\text{NaH, DMF}} \text{3-Propargyl-1-(sulfonyl)azetidine}
$$
Conditions
Formation of the 1,2,3-Triazole Moiety
The triazole ring is constructed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Huisgen cycloaddition.
CuAAC with Propargyl-Azetidine
3-Propargyl-1-(sulfonyl)azetidine reacts with benzyl azide to form the 1,4-disubstituted triazole:
$$
\text{3-Propargyl-azetidine} + \text{Benzyl azide} \xrightarrow{\text{CuI, DIPEA}} \text{2-[1-(Sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole}
$$
Conditions
Alternative Route: Non-Click Cycloaddition
In a copper-free approach, 3-azido-azetidine reacts with acetylacetone under basic conditions:
$$
\text{3-Azido-azetidine} + \text{Acetylacetone} \xrightarrow{\text{Na}2\text{CO}3, \text{EtOH}} \text{Triazole product}
$$
Conditions
Purification and Characterization
The final product is purified via recrystallization (ethanol/water) or column chromatography. Key analytical data includes:
Table 1: Spectroscopic Data for 2-[1-(4-Ethoxy-3-Methylbenzenesulfonyl)Azetidin-3-Yl]-2H-1,2,3-Triazole
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Triazole Formation Methods
| Method | Catalyst | Yield | Regioselectivity |
|---|---|---|---|
| CuAAC | CuI | 88–92% | 1,4-Disubstituted |
| Huisgen (Thermal) | None | 75–80% | Mixture |
| Ruthenium-Catalyzed | RuCl₃ | 82–85% | 1,5-Disubstituted |
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-ethoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
2-[1-(4-ethoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-ethoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The triazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs, their substituents, molecular weights, and notable properties:
Impact of Substituents on Properties
- Sulfonyl vs. Carbonyl Groups : The target compound’s benzenesulfonyl group (electron-withdrawing) contrasts with CM835329’s xanthene carbonyl (electron-rich), leading to differences in reactivity and binding affinity. Sulfonyl groups often improve metabolic stability compared to esters or amides .
- Azetidine Ring : The strained four-membered azetidine ring in the target compound may confer conformational rigidity, improving target selectivity over simpler triazole derivatives (e.g., ’s triazolones) .
Crystallographic and Computational Analysis
- SHELX Refinement () : The target compound’s crystal structure (if resolved) would benefit from SHELXL for modeling sulfonyl group geometry and hydrogen bonding .
- Docking Studies : ’s triazole-thiazole derivatives demonstrated binding to active sites via triazole N-atoms, suggesting similar interactions for the target compound .
Biological Activity
The compound 2-[1-(4-ethoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to summarize the biological activity of this specific compound, drawing from various studies and data sources.
- Molecular Formula: C15H18N4O2S
- Molecular Weight: 318.39 g/mol
- IUPAC Name: this compound
The biological activity of triazole compounds often involves their interaction with various biological targets. The mechanism of action for This compound may include:
- Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their catalytic activity.
- Receptor Modulation: Interacting with various receptors to modulate physiological responses.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of triazole derivatives. For instance:
- Synthesis and Evaluation: A series of triazole derivatives were synthesized and tested against a panel of bacterial strains. The compound demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Anticancer Activity
Triazoles have been explored as anticancer agents due to their ability to induce apoptosis in cancer cells:
- In vitro Studies: Research has shown that compounds similar to This compound can inhibit tumor cell proliferation and promote cell cycle arrest in cancer cell lines. The mechanism may involve the downregulation of oncogenes or upregulation of tumor suppressor genes .
Anti-inflammatory Effects
Triazole compounds also exhibit anti-inflammatory properties:
- Cytokine Inhibition: Studies indicate that these compounds can reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several triazole derivatives against multi-drug resistant strains. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-[1-(4-Ethoxy... | 8 | Staphylococcus aureus |
| 2-[1-(4-Ethoxy... | 16 | Escherichia coli |
Case Study 2: Anticancer Activity
In a study on various cancer cell lines (e.g., breast and colon cancer), the compound was shown to induce apoptosis at concentrations as low as 10 µM:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction |
| HT29 (Colon) | 12 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
